molecular formula C24H26N4O4 B11117316 2,2'-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)

2,2'-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B11117316
M. Wt: 434.5 g/mol
InChI Key: XLHXDJJWXSDWMT-UHFFFAOYSA-N
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Description

2,2’-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound known for its unique structure and properties This compound features a central ethane-1,2-diyl backbone with two iminopropane-3,1-diyl groups, each linked to an isoindole-1,3(2H)-dione moiety

Preparation Methods

The synthesis of 2,2’-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethane-1,2-diamine with phthalic anhydride under controlled conditions to form the intermediate product. This intermediate is then further reacted with appropriate reagents to introduce the iminopropane-3,1-diyl groups, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2,2’-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,2’-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) can be compared with other similar compounds, such as:

The uniqueness of 2,2’-[ethane-1,2-diylbis(iminopropane-3,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) lies in its specific functional groups and the resulting properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-[3-[2-[3-(1,3-dioxoisoindol-2-yl)propylamino]ethylamino]propyl]isoindole-1,3-dione

InChI

InChI=1S/C24H26N4O4/c29-21-17-7-1-2-8-18(17)22(30)27(21)15-5-11-25-13-14-26-12-6-16-28-23(31)19-9-3-4-10-20(19)24(28)32/h1-4,7-10,25-26H,5-6,11-16H2

InChI Key

XLHXDJJWXSDWMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNCCNCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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